An In-depth Technical Guide to Indole-5-carboxylic Acid: Chemical Properties and Structure
An In-depth Technical Guide to Indole-5-carboxylic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-5-carboxylic acid is a heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its indole (B1671886) core, a privileged scaffold in medicinal chemistry, coupled with the reactive carboxylic acid moiety, makes it a versatile intermediate in drug discovery and materials science. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological relevance of indole-5-carboxylic acid, with a focus on its role in the Hedgehog signaling pathway.
Chemical Structure and Properties
Indole-5-carboxylic acid consists of a bicyclic structure, with a benzene (B151609) ring fused to a pyrrole (B145914) ring, and a carboxylic acid group substituted at the 5-position of the indole ring.
Structure:
Caption: Chemical structure of Indole-5-carboxylic acid.
Physicochemical Properties
A summary of the key physicochemical properties of indole-5-carboxylic acid is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₂ | [1][2] |
| Molecular Weight | 161.16 g/mol | [1][2] |
| Appearance | Light beige to yellow powder | [1] |
| Melting Point | 211-213 °C | [2] |
| Boiling Point | 287.44 °C (estimated) | |
| pKa | 4.40 ± 0.30 (predicted) | [3] |
| Solubility | Soluble in ethanol (B145695) (50 mg/mL), dimethyl sulfoxide, and methanol. | [3] |
Note: The boiling point is an estimated value, and the compound may decompose at elevated temperatures. The pKa value is a predicted value and may vary depending on the experimental conditions.
Synthesis of Indole-5-carboxylic Acid
A general workflow for a Japp-Klingemann Fischer Indole Synthesis is outlined below:
Caption: Generalized workflow for Japp-Klingemann Fischer Indole Synthesis.
Reactivity
The chemical reactivity of indole-5-carboxylic acid is characterized by the functionalities of both the indole ring and the carboxylic acid group.
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Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as:
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Indole Ring: The indole nucleus is an electron-rich aromatic system and is susceptible to electrophilic substitution. The reactivity of the ring can be influenced by the directing effects of the carboxylic acid group.
Experimental Protocols & Spectral Data
Detailed experimental protocols for the synthesis and characterization of indole-5-carboxylic acid are not consistently available in the public domain. However, general procedures for related compounds can be adapted.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of indole-5-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific peak assignments for indole-5-carboxylic acid were not found in the search results, a representative ¹H NMR spectrum would be expected to show signals corresponding to the protons on the indole ring and the carboxylic acid proton. Similarly, a ¹³C NMR spectrum would display resonances for the nine carbon atoms in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of indole-5-carboxylic acid would be expected to exhibit characteristic absorption bands for the N-H stretch of the indole ring, the O-H stretch of the carboxylic acid, and the C=O stretch of the carbonyl group.
Biological Significance and the Hedgehog Signaling Pathway
Indole-5-carboxylic acid and its derivatives have garnered significant interest in drug discovery, particularly as modulators of the Hedgehog (Hh) signaling pathway. The Hh pathway is a crucial regulator of embryonic development and its aberrant activation is implicated in the pathogenesis of various cancers.
Derivatives of indole-5-carboxylic acid have been investigated as inhibitors of Gli1-mediated transcription, a key downstream event in the Hh pathway.[3]
The Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a complex cascade involving several key proteins. In the "off" state, the transmembrane receptor Patched (PTCH) inhibits another transmembrane protein, Smoothened (SMO). This leads to the proteolytic cleavage of the GLI transcription factors into a repressor form.
In the "on" state, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH relieves the inhibition of SMO. Activated SMO then initiates a signaling cascade that prevents the cleavage of GLI proteins, allowing them to translocate to the nucleus and activate the transcription of target genes that promote cell growth and proliferation.
Caption: The Hedgehog signaling pathway and the point of intervention for Indole-5-carboxylic acid derivatives.
Safety and Handling
Indole-5-carboxylic acid should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) before use.
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
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Handling: Avoid creating dust. Use in a well-ventilated area.
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Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
Indole-5-carboxylic acid is a valuable and versatile chemical entity with significant potential in the fields of medicinal chemistry and materials science. Its straightforward, yet functional, structure provides a foundation for the synthesis of more complex molecules with tailored biological activities. The role of its derivatives as inhibitors of the Hedgehog signaling pathway highlights its importance in the development of novel anticancer therapeutics. Further research into the synthesis, reactivity, and biological applications of indole-5-carboxylic acid is warranted to fully exploit its potential.
References
- 1. Mutational Analysis of Hedgehog Signaling Pathway Genes in Human Malignant Mesothelioma | PLOS One [journals.plos.org]
- 2. Hedgehog/GLI Signaling Pathway: Transduction, Regulation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
